molecular formula C12H16N2O2S B14809481 5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)isonicotinamide CAS No. 1243321-41-6

5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)isonicotinamide

Cat. No.: B14809481
CAS No.: 1243321-41-6
M. Wt: 252.33 g/mol
InChI Key: NIUCHHNNBNRWLS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)isonicotinamide typically involves the following steps:

    Formation of the Isonicotinamide Core: The starting material, isonicotinic acid, is converted to isonicotinamide through an amidation reaction.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via an etherification reaction using cyclopropanol and a suitable activating agent.

    Dimethylation: The dimethylamino group is introduced through a methylation reaction using dimethylamine and a methylating agent.

    Methylthio Substitution: The methylthio group is introduced via a substitution reaction using a thiolating agent such as methylthiol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)isonicotinamide undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyclopropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)isonicotinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)isonicotinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biochemical pathways.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)benzamide
  • 5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)nicotinamide

Comparison

5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)isonicotinamide is unique due to its specific substitution pattern and the presence of the isonicotinamide core. This distinguishes it from similar compounds like 5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)benzamide, which has a benzamide core instead .

Properties

CAS No.

1243321-41-6

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

5-cyclopropyloxy-N,N-dimethyl-2-methylsulfanylpyridine-4-carboxamide

InChI

InChI=1S/C12H16N2O2S/c1-14(2)12(15)9-6-11(17-3)13-7-10(9)16-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

NIUCHHNNBNRWLS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=NC=C1OC2CC2)SC

Origin of Product

United States

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